molecular formula C10H13ClN2OS B011116 Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- CAS No. 102433-61-4

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-

Cat. No. B011116
M. Wt: 244.74 g/mol
InChI Key: JAQDDUFJBPBWOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of 4-phenylbutyric acid and alkylanilines to yield compounds with cytotoxic activity on human adenocarcinoma cells. These compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-butyl[3-(2-chloroethyl)ureido]benzene, have been compared to chlorambucil for their cytotoxic effects (Gaudreault et al., 1988).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, has been elucidated using single-crystal x-ray diffraction, revealing significant details about the arrangement of atoms and the conformation of the cyclohexyl ring and the nitrosourea moiety (Smith et al., 1978).

Chemical Reactions and Properties

The reactivity of urea derivatives can be demonstrated through various synthetic pathways, including reactions with 2,4-dinitro-β-phenylethylamine for quantification purposes. Such methodologies allow for the identification and analysis of these compounds in biological matrices, showcasing their chemical properties and interactions (Caddy & Idowu, 1984).

Physical Properties Analysis

Investigations into the physical properties of these compounds, including solubility, melting point, and stability, are crucial for understanding their behavior in biological systems. The analysis of these properties is fundamental to the development of pharmaceutical agents, although specific studies on the physical properties of "Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-" were not directly found in the provided research.

Chemical Properties Analysis

The chemical properties of 1-aryl-3-(2-chloroethyl) ureas include their mechanisms of action, such as alkylation of DNA or interaction with tubulin, which contributes to their antineoplastic activity. These compounds exhibit selective cytotoxicity towards cancer cells, making them potential candidates for cancer therapy. Their synthesis, reactivity with biological molecules, and the consequent biological effects are areas of significant interest in medicinal chemistry (Fortin et al., 2010); (Mounetou et al., 2001).

Scientific Research Applications

Urea Biosensors and Detection Techniques

Recent advances in biosensors for detecting and quantifying urea concentration highlight the critical importance of urea in various fields such as fishery, dairy, food preservation, and agriculture. Urea biosensors utilize the enzyme urease (Urs) as a bioreceptor element. The integration of nanoparticles and conducting polymers in urea biosensors has been a significant focus, aiming to enhance the enzyme immobilization and retain its activity for extended periods. This comprehensive review on urea biosensors provides insights into sensing parameters based on materials used for enzyme immobilization, offering a valuable resource for researchers in the biosensor domain (Botewad et al., 2021).

Urea Metabolism in Ruminants

The utilization of urea as non-protein nitrogen in ruminants' diets, serving as an economical alternative to feed proteins, has been thoroughly reviewed. Urea metabolism in ruminants, regulated by rumen bacterial urease, plays a crucial role in microbial protein synthesis, which is essential for meeting the protein requirements of ruminants. This review highlights the integration of traditional and molecular biotechnologies to gain a deeper understanding of urea-degrading bacteria and urea nitrogen metabolism in ruminants, laying the groundwork for future strategies to enhance urea utilization efficiency in these animals (Jin et al., 2018).

Therapeutic Applications and Drug Design

The unique hydrogen binding capabilities of ureas, incorporating them into small molecules displaying a broad range of bioactivities, are crucial in drug design. This review focuses on the significance of urea in drug design, summarizing successful studies of various urea derivatives as modulators of biological targets. It underscores the importance of the urea moiety in medicinal chemistry, stimulating its use as a structural motif in the development of new therapeutics (Jagtap et al., 2017).

Urease Inhibitors in Medical Applications

The review of urease inhibitors, specifically focusing on their potential applications in treating gastric and urinary tract infections, provides insights into various groups of urease inhibitors. This paper covers the patent literature related to urease inhibitors, highlighting compounds like hydroxamic acids, phosphoramidates, and urea derivatives that show promise in medical applications. It also discusses the limited clinical use of these inhibitors, pointing to the need for further exploration of urease inhibition's full potential (Kosikowska & Berlicki, 2011).

Environmental and Agricultural Implications

The review on recent research problems in using urea as a nitrogen fertilizer discusses the NH3 volatilization, NO2- accumulation, and phytotoxicity issues. It explores how urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), can mitigate the adverse effects of urea fertilizers on seed germination, seedling growth, and environmental pollution. This comprehensive review sheds light on the challenges and solutions associated with urea-based fertilizers in agriculture, providing valuable insights for researchers and practitioners in the field (Bremner, 1995).

Future Directions

: Smolecule - Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- : Benchchem - Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- : ChemScene - 1-(2-Chloroethyl)-3-(3-(methylthio)phenyl)urea

properties

IUPAC Name

1-(2-chloroethyl)-3-(3-methylsulfanylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDDUFJBPBWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145115
Record name Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-

CAS RN

102433-61-4
Record name Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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